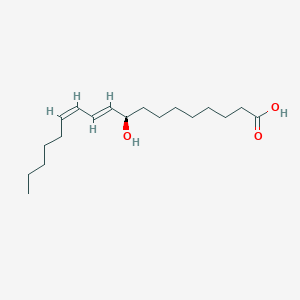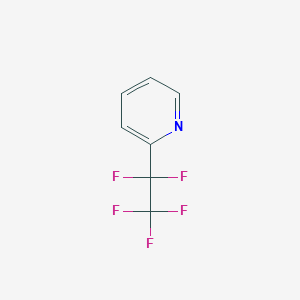
2-(Pentafluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pentafluoroethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a pentafluoroethyl group, which makes it highly electronegative and reactive. In
作用機序
The exact mechanism of action of 2-(Pentafluoroethyl)pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play critical roles in cell signaling and regulation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2-(Pentafluoroethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, it has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of using 2-(Pentafluoroethyl)pyridine in lab experiments is its high reactivity and specificity. This compound can selectively target specific enzymes and signaling pathways, making it a valuable tool for studying these processes. Additionally, it has been shown to have potent biological activity, making it a promising candidate for the development of new drugs and pharmaceuticals.
However, there are also some limitations to using 2-(Pentafluoroethyl)pyridine in lab experiments. One of the main challenges is its toxicity. This compound can be highly toxic to cells and animals at high concentrations, which can limit its use in certain experiments. Additionally, its high reactivity can make it difficult to control and measure its effects accurately.
将来の方向性
There are many future directions for research on 2-(Pentafluoroethyl)pyridine. One area of interest is in the development of new drugs and pharmaceuticals based on this compound. Researchers are exploring ways to modify its structure to enhance its biological activity and reduce its toxicity. Additionally, there is interest in studying its effects on other diseases, such as neurodegenerative disorders and infectious diseases.
Another area of interest is in the development of new methods for synthesizing 2-(Pentafluoroethyl)pyridine. Researchers are exploring ways to improve the efficiency and yield of the synthesis process, as well as to develop new methods that can yield different byproducts and derivatives.
Conclusion
In conclusion, 2-(Pentafluoroethyl)pyridine is a chemical compound that has significant potential for scientific research. Its unique properties and potential applications make it a valuable tool for studying biological processes and developing new drugs and pharmaceuticals. While there are some limitations and challenges associated with its use, ongoing research is exploring ways to overcome these obstacles and unlock the full potential of this compound.
合成法
The synthesis of 2-(Pentafluoroethyl)pyridine is a complex process that requires specific reagents and conditions. One of the most common methods involves the reaction of 2-bromopyridine with pentafluoroethyl magnesium bromide in the presence of a palladium catalyst. This reaction yields 2-(Pentafluoroethyl)pyridine as the main product. Other methods involve the use of different reagents, such as pentafluoroethyl iodide or pentafluoroethyl lithium, and can yield different byproducts.
科学的研究の応用
2-(Pentafluoroethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to have potent biological activity against certain types of cancer cells, and it is being investigated as a potential anticancer agent. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
特性
CAS番号 |
1744-46-3 |
|---|---|
製品名 |
2-(Pentafluoroethyl)pyridine |
分子式 |
C7H4F5N |
分子量 |
197.1 g/mol |
IUPAC名 |
2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9,7(10,11)12)5-3-1-2-4-13-5/h1-4H |
InChIキー |
JPNAQSMBKJRSPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
正規SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
同義語 |
Pyridine, 2-(pentafluoroethyl)- (7CI,8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



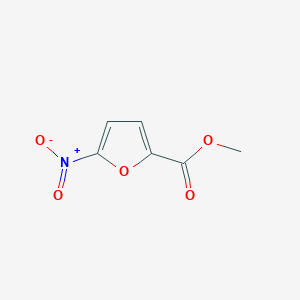
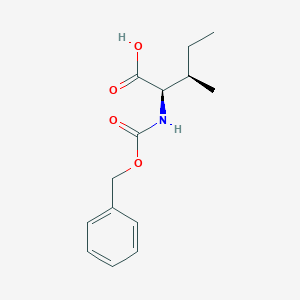
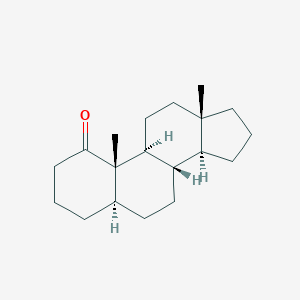
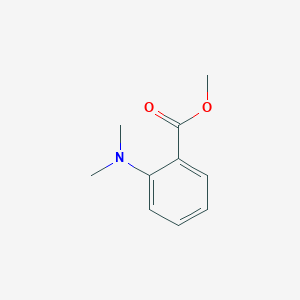
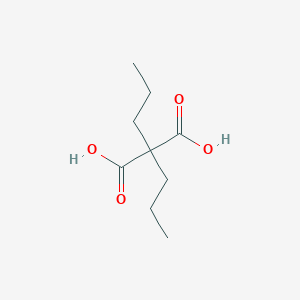
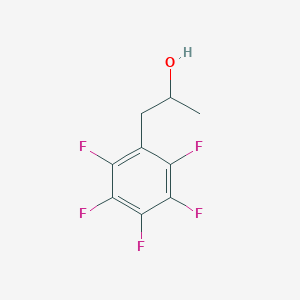
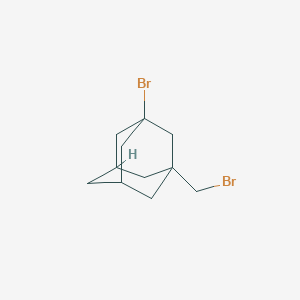
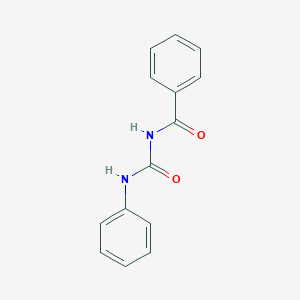
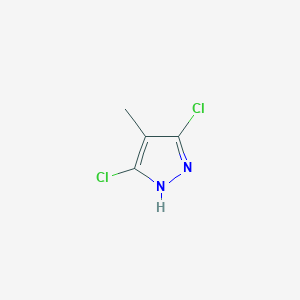
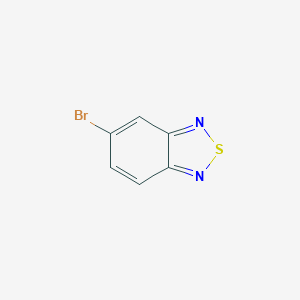
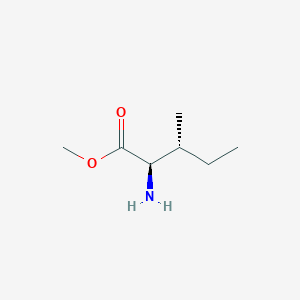
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
